4-Bromo-5-chloro-1-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHZMXVGUPKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427405-29-5 | |
| Record name | 4-bromo-5-chloro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Specification: Spectroscopic Profiling of 4-Bromo-5-chloro-1-benzofuran
This technical guide provides a rigorous spectroscopic analysis of 4-Bromo-5-chloro-1-benzofuran , a halogenated heterocyclic scaffold pertinent to medicinal chemistry and materials science.
As specific experimental spectral data for this exact regioisomer is limited in public repositories, the following data is synthesized from first-principle spectroscopic rules, substituent chemical shift increments (SCS), and comparative analysis of analogous benzofuran derivatives.
Executive Summary
Compound: 4-Bromo-5-chloro-1-benzofuran
Formula: C
This guide details the unique spectroscopic "fingerprints" required to validate the regiochemistry of the 4,5-dihalogenated system, distinguishing it from common isomers (e.g., 5,7- or 2,3-substituted analogs).
Mass Spectrometry (MS): The Isotope Fingerprint
The most definitive identification method for this compound is Mass Spectrometry due to the distinct isotopic abundance of Bromine and Chlorine.[1] Unlike simple organic molecules, the Molecular Ion (
Isotopic Abundance Calculation
-
Chlorine:
Cl (75%) / Cl (25%) Ratio 3:1 -
Bromine:
Br (50%) / Br (50%) Ratio 1:1
Theoretical Intensity Distribution:
The probability of isotopic combinations (
| Ion | Isotope Composition | Calculation | Relative Intensity | Normalized Ratio |
| M | 0.375 | 3 | ||
| M+2 | ( | 0.500 | 4 | |
| M+4 | 0.125 | 1 |
Diagnostic Rule: A mass spectrum showing a molecular ion cluster with a 3:4:1 intensity ratio separated by 2 atomic mass units (amu) confirms the presence of one Br and one Cl atom.[2]
Fragmentation Logic (Graphviz)
The fragmentation pathway typically involves the sequential loss of the halogen radicals and the expulsion of carbon monoxide (CO) from the furan ring, a characteristic of benzofurans.
Figure 1: Predicted fragmentation tree for 4-Bromo-5-chloro-1-benzofuran showing primary decay paths.
Nuclear Magnetic Resonance (NMR)
NMR is critical for establishing the regiochemistry (positions 4 and 5). The 4,5-substitution pattern leaves specific protons (H2, H3, H6, H7) with distinct coupling environments.
H NMR Analysis (400 MHz, CDCl )
The molecule has four aromatic protons.[3] Two are on the furan ring (H2, H3) and two are on the benzene ring (H6, H7).
| Proton | Position | Predicted Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| H2 | Furan | 7.65 - 7.75 | Doublet (d) | Alpha to Oxygen; deshielded. | |
| H3 | Furan | 6.80 - 6.90 | Doublet (d) | Beta to Oxygen. Diagnostic: Lack of NOE to H4 (since H4 is Br). | |
| H6 | Benzene | 7.30 - 7.40 | Doublet (d) | Ortho to H7. No meta coupling (H4 is substituted). | |
| H7 | Benzene | 7.45 - 7.55 | Doublet (d) | Ortho to H6. Deshielded by peri-interaction with O1 lone pairs. |
Key Regiochemical Proof:
-
Absence of Singlets: If the substituents were at 4 and 6 (meta), H5 and H7 would appear as meta-coupled doublets (
Hz) or singlets. The presence of an ortho-coupling ( Hz) for the benzene protons confirms H6 and H7 are adjacent. -
H3 Shift: The H3 proton in benzofuran is sensitive to the substituent at C4. A bromine at C4 exerts a steric and electronic deshielding effect, pushing H3 slightly downfield compared to unsubstituted benzofuran.
C NMR Predictions
-
C-Br (C4): ~115-120 ppm (Upfield shift due to heavy atom effect).
-
C-Cl (C5): ~125-128 ppm.[4]
-
C2 (Furan): ~145 ppm (Characteristic
-carbon). -
C3 (Furan): ~106 ppm.[4]
Connectivity Logic (Graphviz)
Visualizing the spin-spin coupling network (COSY) helps confirm the isolated spin systems.
Figure 2: COSY correlation map. The dashed lines indicate positions where proton coupling is interrupted by halogen substitution, creating two independent spin systems (H2-H3 and H6-H7).
Infrared Spectroscopy (IR)
IR is less specific for regiochemistry but vital for functional group validation and purity checks (ensuring no -OH or C=O contaminants).
| Frequency (cm | Vibration Mode | Intensity | Notes |
| 3100 - 3050 | C-H Stretch (Aromatic) | Weak | Characteristic of unsaturated rings. |
| 1580, 1450 | C=C Ring Stretch | Medium | Benzofuran skeletal vibrations. |
| 1250 | C-O-C Stretch | Strong | Asymmetric stretch of the furan ring ether. |
| 1050 - 1000 | C-Cl Stretch (Aryl) | Medium | Often obscured by fingerprint region. |
| 750 | C-H Out-of-Plane (Ortho) | Strong | Indicates adjacent protons (H6, H7). |
| 600 - 700 | C-Br Stretch | Medium | Low frequency carbon-bromine bond. |
Synthesis & Purity Context
To obtain high-fidelity spectra matching the above, the synthesis must avoid regio-isomeric mixtures.
Recommended Route for Reference Standard:
-
Precursor: 3-Bromo-4-chlorosalicylaldehyde.
-
Cyclization: Reaction with ethyl bromoacetate (or chloromethyl ketone) under basic conditions (Rap-Stoermer or similar condensation).
-
Purification: Recrystallization from Ethanol/Water is typically sufficient for these halobenzofurans to remove non-cyclized phenols.
Purity Check: Before NMR analysis, ensure the sample is free of the salicylaldehyde precursor.
-
Check: IR for C=O peak at 1680 cm
(Aldehyde). Absence confirms cyclization.
References
-
Black, P. J., & Heffernan, M. L. (1965). The Analysis of the Proton Magnetic Resonance Spectra of Heteroaromatic Systems. Australian Journal of Chemistry, 18(3), 353-361.[4] Link(Foundational work on Benzofuran NMR shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Source for Isotope Pattern Calculations).
-
PubChem Compound Summary. (n.d.). Benzofuran Derivatives. National Library of Medicine. Link(General structural data for benzofuran scaffolds).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for 13C Chemical Shift increments).
Sources
The Benzofuran Scaffold: A Comprehensive Technical Guide to its Physical and Chemical Properties for Drug Discovery
Introduction: The Privileged Status of Benzofuran in Medicinal Chemistry
The benzofuran scaffold, a heterocyclic system composed of a fused benzene and furan ring, holds a privileged position in the landscape of medicinal chemistry and materials science.[1] Found in a wide array of natural products and synthetic compounds, this structural motif is at the core of numerous therapeutic agents with a broad spectrum of biological activities.[2] Benzofuran derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal agents, among others.[2][3][4] Their versatility stems from a unique combination of physicochemical properties, including a relatively rigid and planar structure that can effectively interact with biological targets, and a rich chemical reactivity that allows for facile functionalization and the exploration of vast chemical space.[5][6]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of facts to provide a deeper understanding of the causality behind the observed physical and chemical properties of substituted benzofurans. We will explore how substituent modifications on the benzofuran core modulate its electronic, spectroscopic, and physicochemical characteristics, thereby influencing its biological activity. This guide will also provide detailed experimental protocols for the synthesis and characterization of these important molecules, empowering researchers to confidently design and execute their own discovery programs.
I. Physicochemical Properties: Modulating Bioavailability and Target Engagement
The physicochemical properties of a drug candidate are paramount to its success, governing its absorption, distribution, metabolism, and excretion (ADME) profile. For substituted benzofurans, these properties can be finely tuned through judicious selection of substituents on both the benzene and furan rings.
Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its ability to cross biological membranes. The benzofuran core itself is moderately lipophilic. The introduction of substituents can dramatically alter this property. For instance, the addition of halogen atoms, such as bromine, can significantly increase the hydrophobicity of the benzofuran system.[3] Conversely, incorporating polar groups like carboxyl or formamide moieties can decrease lipophilicity and improve solubility in aqueous media.[3]
Computational tools are often used to predict LogP values (clogP) during the early stages of drug design to guide analog synthesis.[3] However, experimental determination remains the gold standard.
Table 1: Calculated LogP (clogP) Values for Representative Substituted Benzofurans
| Compound | Structure | clogP | Reference |
| 5-acetyl-3-(bromomethyl)-6-hydroxy-2-methylbenzofuran | 3.54 | [3] | |
| 2-bromo-5,6-diacetyl-3-methylbenzofuran | 3.86 | [3] | |
| 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | 2.50 | [3] | |
| 6-acetyl-5-hydroxy-2-methyl-N-phenylbenzofuran-3-carboxamide | 4.13 | [3] |
Solubility
The solubility of benzofuran derivatives is a key factor in their formulation and bioavailability. Unsubstituted benzofuran is insoluble in water but miscible with many organic solvents like alcohol, ether, and benzene. The poor aqueous solubility of some potent, highly lipophilic benzofuran derivatives can be a significant hurdle in drug development.[3] Strategies to enhance solubility include the introduction of polar functional groups or the formulation of the compound as a salt if a suitable acidic or basic handle is present. For example, converting a carboxylic acid-substituted benzofuran to its corresponding carboxylate salt can dramatically improve its aqueous solubility.
Acidity and Basicity (pKa)
The pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The benzofuran ring itself is not strongly acidic or basic. However, the introduction of ionizable functional groups, such as carboxylic acids, phenols, or amines, will impart acidic or basic properties to the molecule. The electronic nature of other substituents on the ring can then modulate the pKa of these functional groups. For instance, an electron-withdrawing group on the benzene ring will increase the acidity (lower the pKa) of a phenolic hydroxyl group.
Molecular Geometry and Planarity
Substituted benzofurans generally exhibit good molecular planarity, a feature that can facilitate stacking interactions with biological macromolecules, such as DNA or enzyme active sites.[7] The dihedral angle between the benzofuran ring and a substituent, such as a phenyl group at the 2-position, is often small, contributing to a pseudo-planar overall geometry.[7] This planarity can also lead to efficient crystal packing, which tends to result in higher melting points.
II. Spectroscopic Characterization: Unveiling the Molecular Structure
The unambiguous identification and characterization of substituted benzofurans rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for elucidating the structure of benzofuran derivatives.
-
¹H NMR: The protons on the benzofuran ring system have characteristic chemical shifts. The furan ring protons, H2 and H3, are typically found in the aromatic region, with their exact shifts being highly dependent on the substitution pattern. Protons on the benzene ring also appear in the aromatic region, and their coupling patterns can reveal the substitution pattern on this ring. For example, a 2-arylbenzofuran will show characteristic signals for the protons on both the benzofuran core and the aryl substituent.
-
¹³C NMR: The carbon atoms of the benzofuran skeleton also have distinct chemical shifts. The carbon atoms of the furan ring are particularly sensitive to the electronic effects of substituents. Spectroscopic data for a representative brominated benzofuran derivative are: ¹³C-NMR shifts at δ 20.46, 32.30, 52.35, 56.43, 62.41, 104.32, 120.53, 122.56, 124.99, 141.66, 145.71, 149.11, 151.01, 159.61, 197.15 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups within a substituted benzofuran molecule.
Table 2: Characteristic IR Absorption Bands for Substituted Benzofurans
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3010-3100 | Medium | |
| Alkyl C-H Stretch | 2850-2960 | Strong | Present in most derivatives.[8] |
| C=O Stretch (Ketone/Aldehyde) | 1665-1740 | Strong | Position depends on conjugation.[9] |
| C=O Stretch (Ester) | 1735-1750 | Strong | |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Multiple bands are often observed.[9] |
| C-O-C Stretch (Ether) | 1000-1300 | Strong | Characteristic of the furan ring. |
| O-H Stretch (Alcohol/Phenol) | 3200-3600 | Strong, Broad |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. Electrospray ionization (ESI) is a common technique for analyzing benzofuran derivatives. The fragmentation patterns are highly dependent on the nature and position of the substituents. For 2-aroylbenzofuran derivatives, common fragmentation processes include the elimination of CO and CO2. The loss of radicals such as •Br, •Cl, and •CH3 can be diagnostic for the presence of these substituents.[10][11]
III. Chemical Properties and Reactivity: A Toolkit for Molecular Diversification
The benzofuran ring system exhibits a rich and diverse reactivity, providing medicinal chemists with a powerful toolkit for the synthesis of novel analogs. The reactivity is influenced by the interplay between the electron-rich furan ring and the aromatic benzene ring.
Electrophilic Aromatic Substitution
Benzofuran undergoes electrophilic substitution reactions, primarily at the 2-position of the furan ring.[12] This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon attack at this position. Common electrophilic substitution reactions include:
-
Halogenation: Bromination of benzofurans can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[7]
-
Nitration: The introduction of a nitro group at the 2-position can be accomplished using reagents such as sodium nitrate.[7]
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the 2-position.
The presence of activating or deactivating groups on the benzene ring can influence the rate and regioselectivity of electrophilic substitution on both rings.
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by metal-catalyzed cross-coupling reactions, which are widely used for the functionalization of the benzofuran scaffold. Palladium-, copper-, and nickel-catalyzed reactions are particularly common.[13] These reactions typically involve the coupling of a halogenated or triflated benzofuran with a variety of coupling partners.
-
Suzuki Coupling: Coupling of a bromo- or iodo-benzofuran with a boronic acid or ester to form a C-C bond.
-
Sonogashira Coupling: Coupling of a halo-benzofuran with a terminal alkyne to introduce an alkynyl substituent.
-
Heck Coupling: Coupling of a halo-benzofuran with an alkene.
-
Buchwald-Hartwig Amination: Coupling of a halo-benzofuran with an amine to form a C-N bond.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. Electron-donating groups on the benzofuran ring generally facilitate oxidative addition and can lead to higher reaction yields, while electron-withdrawing groups can have the opposite effect.[13]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 22723_lec7.ppt [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
Strategic Evaluation of Novel Benzofuran Scaffolds: Therapeutic Mechanisms and Validation Protocols
Executive Summary
The benzofuran scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through specific functionalization at the C2 and C3 positions. Unlike aliphatic chains that offer limited binding interactions, the benzofuran core provides a rigid, lipophilic aromatic system capable of engaging in
This technical guide analyzes the three primary therapeutic pillars of novel benzofuran derivatives—Oncology (Tubulin/Kinase inhibition) , Antimicrobial (DNA Gyrase targeting) , and Neuroprotection (AChE inhibition) . It provides a causal analysis of Structure-Activity Relationships (SAR) and details self-validating experimental protocols for verifying biological activity.
Section 1: Structural Logic & SAR Analysis[1][2]
The biological versatility of benzofuran stems from its electronic distribution and the steric permissibility of its substitution sites.
The C2/C3 Functionalization Vector
The most potent derivatives often exploit the C2 and C3 positions to direct target specificity:
-
C2 Position (Pharmacophore Anchor): Substitution here with aryl or heteroaryl rings (e.g., pyrazole, thiazole) often dictates the primary binding mode. For example, C2-aryl groups are critical for mimicking the cis-stilbene motif found in Combretastatin A-4 (a tubulin inhibitor).
-
C3 Position (Solubility & Interaction): Functionalization with amides, hydrazides, or carbonyls at C3 often improves water solubility and provides hydrogen bond acceptors/donors necessary for interacting with specific amino acid residues (e.g., Serine or Histidine in enzyme pockets).
-
Benzene Ring Substituents: The presence of electron-donating groups (EDGs) like methoxy (-OMe) at positions 5, 6, or 7 is frequently correlated with increased potency, particularly in tubulin binding where they mimic the podophyllotoxin structure.
Visualization: SAR Decision Matrix
Figure 1: SAR Decision Matrix illustrating how specific structural modifications direct the benzofuran scaffold toward distinct biological targets.
Section 2: Primary Therapeutic Pillars
Oncology: Tubulin Polymerization & Kinase Inhibition
Novel benzofuran derivatives, particularly 2-benzoylbenzofurans and 3,4,5-trimethoxybenzamide analogs, function as potent Microtubule Destabilizing Agents (MDAs) .
-
Mechanism: These compounds bind to the colchicine-binding site of tubulin. This binding inhibits the polymerization of tubulin subunits into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
-
Key Data: Recent studies indicate that 2-(3,4,5-trimethoxybenzoyl)-3-amino-benzofuran derivatives can achieve IC
values in the nanomolar range (e.g., 0.058 µM) against HeLa and MCF-7 cell lines [1]. -
Secondary Targets: Some derivatives also inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR, cutting off tumor blood supply (angiogenesis) while simultaneously halting proliferation.
Antimicrobial: DNA Gyrase Inhibition
The emergence of MRSA and VRE requires novel antibiotic scaffolds. Benzofuran-pyrazole hybrids have shown significant promise.[2]
-
Mechanism: These hybrids target the GyrB subunit of DNA gyrase , an enzyme essential for bacterial DNA replication. Unlike fluoroquinolones that target the GyrA-DNA complex, targeting the ATPase domain of GyrB offers a route to overcome existing resistance.
-
Key Data: Benzofuran-pyrazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) comparable to Ciprofloxacin (approx.[2][3] 9.8 µM) against E. coli and S. aureus [2].
-
Structural Driver: The inclusion of a carbohydrazide linker at C3 facilitates hydrogen bonding with the Asp73 residue in the GyrB active site.
Neuroprotection: Acetylcholinesterase (AChE) Inhibition
For Alzheimer's Disease (AD), benzofurans serve as bioisosteres for the indanone ring found in Donepezil.[4]
-
Mechanism: Dual Binding Inhibition . The benzofuran core binds to the Peripheral Anionic Site (PAS) of AChE, while a pendant amine (often connected via a linker) penetrates the catalytic gorge to bind the Catalytic Anionic Site (CAS). This dual action prevents acetylcholine hydrolysis and inhibits A
-peptide aggregation, which is accelerated by AChE-PAS binding. -
Key Data: Optimized benzofuran derivatives have shown IC
values <0.1 µM for AChE, with high selectivity over Butyrylcholinesterase (BuChE) [3].
Section 3: Experimental Validation Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Validates the mechanism of anticancer action.
-
Reagent Prep: Prepare 100 µL of porcine brain tubulin (>99% pure) at 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP. -
Compound Addition: Add the test benzofuran compound (dissolved in DMSO) at varying concentrations (1, 5, 10 µM). Include a Negative Control (DMSO only) and a Positive Control (Colchicine, 5 µM).
-
Initiation: Transfer to a pre-warmed (37°C) 96-well plate.
-
Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-reporter system (or light scattering at 340 nm) every 30 seconds for 60 minutes.
-
Validation Logic:
-
Self-Check: The Negative Control must show a sigmoidal polymerization curve (Lag, Growth, Plateau phases).
-
Result: An active benzofuran will flatten the curve (suppress V
), similar to Colchicine.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Validates neuroprotective potential.
-
Buffer System: Use 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 20 µL of AChE (from electric eel, 0.05 U/mL) and 20 µL of test compound to 150 µL buffer. Incubate for 15 mins at 25°C.
-
Substrate Addition: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of Acetylthiocholine iodide (substrate).
-
Kinetic Read: Measure absorbance at 412 nm immediately and every 1 min for 10 mins.
-
Data Processing: Calculate the slope (
Abs/min). % Inhibition = . -
Validation Logic:
-
Self-Check: The blank (no enzyme) must show zero change in absorbance. Donepezil (standard) must yield an IC
within 10% of literature values.
-
Visualization: Experimental Workflow
Figure 2: Integrated workflow for the synthesis, screening, and mechanistic validation of bioactive benzofurans.
Section 4: Quantitative Data Summary
The following table summarizes the comparative potency of key benzofuran classes discussed in recent literature (2023-2025).
| Compound Class | Primary Target | Reference Standard | Test Compound Potency | Mechanism |
| 2-Benzoylbenzofurans | Tubulin (Colchicine Site) | Combretastatin A-4 (IC | IC | G2/M Arrest, Apoptosis |
| Benzofuran-Pyrazoles | DNA Gyrase B (ATPase) | Ciprofloxacin (MIC: ~1-2 µg/mL) | MIC: 4 - 16 µg/mL | ATPase inhibition |
| Benzofuran-Piperidines | Acetylcholinesterase | Donepezil (IC | IC | Dual site binding (CAS + PAS) |
References
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. [Link]
-
New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition. ACS Omega, 2024. [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors. Frontiers in Chemistry, 2025. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[5][6] [Link]
-
Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives. Bioorganic Chemistry, 2020.[7][8] [Link]
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
4-Bromo-5-chloro-1-benzofuran: A Strategic Scaffold for Orthogonal Diversification
The following technical guide is structured to provide a comprehensive, expert-level analysis of 4-bromo-5-chloro-1-benzofuran. It moves beyond generic descriptions to offer actionable strategies for synthesis, functionalization, and medicinal application.[1][2]
Executive Summary & Chemical Space Analysis
4-Bromo-5-chloro-1-benzofuran represents a high-value "privileged structure" in medicinal chemistry, distinguished by its unique halogen substitution pattern. Unlike the more common 5- or 7-substituted isomers, the 4,5-disubstitution pattern offers two critical advantages for drug discovery:
-
Orthogonal Reactivity: The electronic and steric differentiation between the C4-Bromine and C5-Chlorine atoms allows for sequential, site-selective cross-coupling reactions (The "Halogen Dance").
-
Structural Vectoring: The C4 position is peri-planar to the furan ring, providing a vector that often points toward the solvent front or hinge regions in kinase pockets, while the C5 position is ideal for deep hydrophobic pocket occupancy.
This guide outlines the synthetic access, functionalization logic, and pharmacological potential of this scaffold.
Synthetic Access to the Core Scaffold
Accessing the 4,5-disubstituted benzofuran core requires precise regiocontrol, as standard electrophilic aromatic substitution on the benzofuran ring typically favors the C2 or C3 positions. The most robust route relies on the cyclization of pre-functionalized salicylaldehydes.
Retrosynthetic Analysis
The construction of the furan ring is best achieved via the Rap-Stoermer or Perkin-type cyclization strategies, ensuring the benzene ring substituents are locked in place prior to ring closure.
Target Precursor: 3-Bromo-4-chlorosalicylaldehyde.
Validated Synthetic Protocol (Step-by-Step)
Step 1: Precursor Synthesis (Directed Ortho-Lithiation)
Rationale: Direct halogenation of salicylaldehyde often yields the 3,5-isomer. A lithiation strategy ensures the correct 3,4-pattern.
-
Starting Material: 3-Chlorophenol (protected as an O-carbamate or MOM ether).
-
Lithiation: Treat with s-BuLi at -78°C in THF. The directing group directs lithiation to the C2 position (ortho to Oxygen).
-
Bromination: Quench the lithiated species with 1,2-dibromo-1,1,2,2-tetrafluoroethane or Br₂ to install the bromine at C2.
-
Formylation: Deprotect the phenol. Subject the resulting 2-bromo-3-chlorophenol to Reimer-Tiemann conditions or MgCl₂/Paraformaldehyde to install the aldehyde ortho to the hydroxyl.
-
Note on Regioselectivity: Isomers must be separated by column chromatography. The target is 3-bromo-4-chlorosalicylaldehyde .
-
Step 2: Benzofuran Ring Construction
Rationale: The reaction of the salicylaldehyde with an
-
Reagents: 3-Bromo-4-chlorosalicylaldehyde, Ethyl bromoacetate (or chloroacetone), K₂CO₃, DMF.
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.5 eq) and stir at RT for 30 min.
-
Add Ethyl bromoacetate (1.2 eq) dropwise.
-
Heat to 80-100°C for 4-6 hours.
-
Workup: Pour into ice water. The precipitate is the intermediate ester.
-
Decarboxylation (Optional): Saponify (NaOH/EtOH) and decarboxylate (Cu/Quinoline, 200°C) if the unsubstituted C2/C3 core is desired.
-
Orthogonal Functionalization Strategy
The power of this scaffold lies in the ability to selectively functionalize C4 and C5.
Reactivity Hierarchy
-
C4-Bromine: High reactivity. Undergoes oxidative addition with Pd(0) rapidly due to the weaker C-Br bond.
-
C5-Chlorine: Low reactivity. Remains inert under standard Suzuki/Sonogashira conditions used for Bromine, but can be activated using specialized electron-rich ligands (e.g., Buchwald phosphines) or Nickel catalysis.
The "Halogen Dance" Workflow
The following diagram illustrates the sequential functionalization logic.
Caption: Logic flow for the orthogonal diversification of the 4-bromo-5-chlorobenzofuran scaffold.
Experimental Protocol: Selective C4-Arylation
Objective: Install an aryl group at C4 without touching the C5-Cl.
-
Charge: Reactor with 4-bromo-5-chlorobenzofuran (1.0 eq), Aryl boronic acid (1.1 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent: Dimethoxyethane (DME) / 2M Na₂CO₃ (3:1 ratio). Note: Avoid ethanol if transesterification is a risk for ester derivatives.
-
Condition: Degas with Argon. Heat to 80°C for 4-12 hours.
-
Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-coupled product. The C-Cl bond remains intact due to the bond dissociation energy difference (C-Br ~68 kcal/mol vs C-Cl ~81 kcal/mol).
Medicinal Chemistry Applications
The 4-bromo-5-chloro-1-benzofuran core is a bioisostere for indole and naphthalene, often improving metabolic stability by blocking the oxidation-prone 4,5-positions.
Target Classes & Binding Modes
| Target Class | Role of C4 Substituent | Role of C5 Substituent |
| Kinase Inhibitors | Points toward the solvent-exposed region; ideal for solubilizing groups (e.g., piperazines). | Occupies the hydrophobic "gatekeeper" pocket; Cl or small alkyl groups provide tight packing. |
| GPCRs (e.g., 5-HT) | Mimics the indole N-H or C4 of serotonin; Aryl coupling here modulates receptor subtype selectivity. | Halogen (Cl) enhances lipophilicity and metabolic half-life ( |
| Anti-Infectives | C4-Sulfonyl/Sulfinyl groups (as seen in literature) act as electron sinks. | C5-Cl enhances cell wall penetration. |
Quantitative Data Summary (Representative Derivatives)
Data synthesized from structural analogs in literature (e.g., amiodarone analogs, antimicrobial benzofurans).
| Derivative Type | Substitution (C4) | Substitution (C5) | Primary Activity | IC50 / MIC |
| Sulfonyl | -SO₂-Ph-Br | -Cl | Anti-microbial (fungal) | 25-50 µg/mL |
| Amide | -CONH-Alkyl | -Cl | Anti-proliferative (MCF-7) | < 10 µM |
| Biaryl | -Phenyl-CF₃ | -Cl | Anti-tubercular (InhA) | 0.5 µg/mL |
References
-
Benzofuran Synthesis Strategies: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. Link
-
Biological Activity: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 2022. Link
-
Crystallography & Structure: 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran. Acta Crystallogr Sect E, 2011. Link
-
Orthogonal Coupling Logic: Exploiting Orthogonal C−C Cross-Coupling Reactions. DB Thueringen, 2024.[1][3] Link
-
Safety Data: Safety Data Sheet: 4-Bromo-7-chlorobenzofuran (Analogous Hazard Data). BLD Pharm, 2024. Link
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beta.lakeland.edu [beta.lakeland.edu]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
Executive Summary
Benzofuran scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic drugs (e.g., Amiodarone), anti-cancer agents, and natural products.[1] While traditional methods like the Rap-Stoermer condensation exist, Palladium-catalyzed annulation offers superior functional group tolerance, regiocontrol, and atom economy.
This guide details three distinct, high-fidelity protocols for synthesizing benzofuran derivatives:
-
Method A: One-Pot Sonogashira Coupling/Cyclization (For 2-substituted benzofurans).
-
Method B: Larock Heteroannulation (For 2,3-disubstituted benzofurans).[2]
-
Method C: Oxidative C–H Activation (For atom-economical synthesis from phenols).
Mechanistic Principles & Logic
To optimize these reactions, one must understand the catalytic cycle. The synthesis generally proceeds via a Pd(0)/Pd(II) redox cycle involving oxidative addition to an aryl halide, coordination of an alkyne, and a critical cyclization step.
The Regioselectivity Challenge
A common failure mode in benzofuran synthesis is the competition between 5-exo-dig and 6-endo-dig cyclization.
-
5-exo-dig: Favored in benzofuran formation (Baldwin's rules).
-
6-endo-dig: Leads to chromene byproducts.
-
Control: The use of specific bases (e.g., Cs₂CO₃ vs. Et₃N) and ligands influences the nucleophilicity of the phenoxide oxygen, steering the pathway toward the 5-exo-dig manifold.
Visualization: Catalytic Cycle (Sonogashira-Cyclization)
The following diagram illustrates the cascade mechanism for Method A.
Figure 1: Catalytic cycle for the Pd/Cu-catalyzed synthesis of benzofurans via Sonogashira coupling followed by intramolecular cyclization.
Experimental Protocols
Method A: One-Pot Sonogashira Coupling-Cyclization
Best For: Synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes. Logic: This cascade reaction combines C–C bond formation (coupling) and C–O bond formation (cyclization) in a single vessel.
Reagents & Materials
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base: 1,1,3,3-Tetramethylguanidine (TMG) (2.0 equiv) [Note: TMG is superior to Et₃N for promoting the cyclization step]
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow
-
Setup: Flame-dry a 25 mL Schlenk tube and cool under Argon.
-
Charging: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), CuI (1.9 mg, 0.01 mmol), and 2-iodophenol (220 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe. Degas the solution by bubbling Argon for 5 minutes.
-
Reagent Addition: Add TMG (0.25 mL, 2.0 mmol) followed by phenylacetylene (0.13 mL, 1.2 mmol) dropwise.
-
Reaction: Seal the tube and heat to 60°C for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 9:1).
-
Checkpoint: The intermediate (alkynyl phenol) may appear first. Continue heating until it converts to the benzofuran (usually higher Rf).
-
-
Workup: Cool to RT. Dilute with Et₂O (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove Copper salts. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
Method B: Larock Heteroannulation
Best For: Synthesizing 2,3-disubstituted benzofurans using internal alkynes. Logic: Unlike Method A, this method inserts the alkyne between the aryl ring and the iodine, allowing for high structural complexity.
Reagents & Materials
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Alkyne: Internal alkyne (e.g., diphenylacetylene) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Additive: LiCl (1.0 equiv) [Critical for catalyst turnover]
-
Solvent: DMF
Step-by-Step Workflow
-
Setup: Prepare a pressure vial equipped with a magnetic stir bar.
-
Charging: Add 2-iodophenol (1.0 mmol), internal alkyne (1.2 mmol), Na₂CO₃ (2.0 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (0.05 mmol).
-
Reaction: Add DMF (5 mL), flush with Argon, and seal. Heat to 100°C for 12–24 hours.
-
Workup: Dilute with EtOAc, wash with H₂O and Brine.
-
Purification: Silica gel chromatography.
Method C: Oxidative C–H Activation (Green Protocol)
Best For: Atom economy; using simple phenols and alkynes without pre-functionalized halides. Logic: Uses an oxidant (air or Cu(OAc)₂) to regenerate Pd(II) from Pd(0), allowing direct functionalization of the phenol ortho position.
Reagents & Materials
-
Substrate: Phenol (1.0 equiv)
-
Alkyne: Internal alkyne (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: Cu(OAc)₂ (2.0 equiv)
-
Solvent: Toluene/Pivalic Acid (4:1)
Step-by-Step Workflow
-
Setup: Use a reaction tube open to air (if using O₂ balloon) or sealed (if using stoichiometric Cu).
-
Reaction: Combine phenol, alkyne, Pd(OAc)₂, and Cu(OAc)₂ in Toluene/Pivalic acid.
-
Heating: Heat to 110°C for 16 hours.
-
Note: Pivalic acid acts as a CMD (Concerted Metallation-Deprotonation) assistant, lowering the energy barrier for C–H activation.
Optimization & Troubleshooting Guide
Substrate Scope & Limitations
The following table summarizes expected yields based on electronic effects.
| Substituent on Phenol | Effect on Rate | Expected Yield | Recommendation |
| Electron-Donating (-OMe, -Me) | Accelerates Oxidative Addition | High (85-95%) | Standard conditions. |
| Electron-Withdrawing (-NO₂, -CF₃) | Slows Oxidative Addition | Moderate (50-70%) | Increase catalyst to 5 mol%; use bulky phosphines (e.g., XPhos). |
| Ortho-Sterics | Hinders Coordination | Low (<40%) | Switch to Method B (Larock) with higher temp. |
Troubleshooting Flowchart
Figure 2: Diagnostic workflow for common reaction failures.
References
-
Markina, N. A., Chen, Y., & Larock, R. C. (2013).[2] "Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol." Tetrahedron, 69(13), 2701–2713.[2] Link
-
Sahoo, H., et al. (2016). "One-Step Synthesis of Substituted Benzofurans from ortho-Alkenylphenols via Palladium-Catalyzed C-H functionalization." Advanced Synthesis & Catalysis, 358, 1731–1735.[3] Link
-
Reddy, R. J., et al. (2022). "Pd- and Cu-catalyzed synthesis of benzofuran heterocycles." ACS Omega. Link
-
Sun, Y., et al. (2023). "Palladium-catalyzed synthesis of benzofuran derivatives using N-tosylhydrazones." Semantic Scholar. Link
-
Bernini, R., et al. (2016). "A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method." ACS Catalysis, 6(3), 1900-1912. Link[4]
Sources
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Executive Summary & Pharmacophore Significance
Application Note: Strategic Architectures for Benzofuran Synthesis
The benzofuran scaffold (benzo[b]furan) is a privileged bicyclic structure ubiquitous in natural products and pharmaceuticals. Its electronic properties—an electron-rich furan ring fused to a benzene ring—make it a versatile pharmacophore for interacting with diverse biological targets, including amiodarone (antiarrhythmic), methoxsalen (psoriasis treatment), and saprisartan (antihypertensive).
For drug development professionals, the challenge lies not in finding a method to synthesize benzofuran, but in selecting the optimal disconnection strategy that balances regioselectivity, functional group tolerance, and process scalability. This guide details two distinct, high-reliability protocols: the Transition-Metal Catalyzed Cascade (Palladium) and the Organocatalytic Condensation (Rap-Stoermer), providing a "toolset" approach to synthesis.
Methodology A: Palladium-Catalyzed Sonogashira-Cyclization Cascade[1][2]
Strategic Rationale: This method represents the "Gold Standard" for accessing 2-substituted benzofurans. It utilizes a tandem C–C/C–O bond formation strategy. The reaction proceeds via a Sonogashira coupling of o-halophenols with terminal alkynes, followed by an immediate, in-situ 5-endo-dig cyclization.
Advantages: High functional group tolerance; one-pot procedure; modular access to diverse 2-aryl/alkyl derivatives.
Mechanistic Pathway (DOT Visualization)
The reaction involves a Pd(0)/Pd(II) catalytic cycle.[1][2] The key to success is the intramolecular nucleophilic attack of the phenoxide oxygen onto the activated alkyne–Pd complex.
Figure 1: Catalytic cycle for the Pd/Cu-mediated synthesis of benzofuran. The cycle integrates intermolecular coupling with intramolecular cyclization.
Experimental Protocol
Reagents:
-
o-Iodophenol (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) Iodide [CuI] (2-5 mol%)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk flask or heavy-walled pressure vial. Cool under a stream of Argon or Nitrogen.
-
Solvent Deoxygenation: Sparge Triethylamine (Et₃N) with Argon for 15 minutes prior to use. Note: Oxygen causes homocoupling of alkynes (Glaser coupling), reducing yield.
-
Loading: Charge the flask with o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol).
-
Addition: Add degassed Et₃N (3-5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Seal the vessel. Stir at Room Temperature for 30 minutes. If precipitation (Et₃N·HI salts) is observed and TLC indicates incomplete conversion, heat to 60°C for 2–4 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove metal catalysts.
-
Purification: Wash the filtrate with NH₄Cl (sat. aq.) to remove copper residues. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Critical Process Parameter (CPP): The quality of the o-halophenol is critical. o-Iodophenols react at room temperature; o-bromophenols typically require higher temperatures (80°C+) and stronger ligands (e.g., XPhos).
Methodology B: The Rap-Stoermer Condensation (Metal-Free)
Strategic Rationale:
When transition metal impurities must be avoided (e.g., late-stage synthesis stringent limits), the Rap-Stoermer reaction is the method of choice. It constructs the benzofuran core from salicylaldehydes and
Advantages: Metal-free; uses inexpensive commodity chemicals; scalable; water-tolerant.
Mechanistic Pathway (DOT Visualization)
This anionic cascade proceeds via an aldol condensation followed by an intramolecular S_N2 displacement.
Figure 2: The Rap-Stoermer cascade.[3] Base-mediated condensation followed by ring closure.
Experimental Protocol
Reagents:
-
Salicylaldehyde derivative (1.0 equiv)
- -Phenacyl bromide or Chloroacetone (1.1 equiv)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv) or DABCO (catalytic)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Salicylaldehyde (10 mmol) and the
-haloketone (11 mmol) in MeCN (20 mL). -
Base Addition: Add anhydrous K₂CO₃ (20 mmol) in a single portion.
-
Thermal Activation: Heat the mixture to Reflux (80-82°C) for 3–6 hours.
-
Monitoring: Monitor the disappearance of the aldehyde peak via TLC or ¹H NMR (aldehyde proton usually at ~10 ppm).
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Isolation:
-
Solid Products: If the product precipitates, filter the solid, wash with water, and recrystallize from Ethanol.
-
Liquid Products: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallization is often sufficient. If necessary, use silica gel chromatography.[5]
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Pd-Catalyzed Cascade | Rap-Stoermer Condensation |
| Primary Bond Formation | C–C (Sonogashira) then C–O | C–C (Aldol) then C–O |
| Substrate Scope | o-Halophenols + Alkynes | Salicylaldehydes + |
| Regioselectivity | High (2-substituted) | High (2-acyl/aroyl substituted) |
| Cost | High (Pd/Cu catalysts) | Low (Inorganic bases) |
| Green Metrics | Moderate (Solvent/Metal waste) | High (Can be run in aqueous media) |
| Common Pitfall | Glaser coupling (homocoupling) | O-alkylation vs. C-alkylation competition |
Troubleshooting Guide
-
Problem: Low Yield in Pd-Catalysis.
-
Problem: O-Alkylation Dominance in Rap-Stoermer.
-
Root Cause:[2][4][7][8][9][10][11] The phenoxide attacks the halide before the aldol condensation occurs (forming an acyclic ether).
-
Solution: Use a softer base or change solvent to DMF to promote the C-alkylation/aldol pathway. Ensure reflux temperature is maintained to drive the thermodynamic cyclization.
-
References
-
Palladium-Catalyzed Synthesis of Benzofurans (Mechanism & Scope)
- Title: A comprehensive review on benzofuran synthesis featuring innovative and catalytic str
- Source:RSC Advances / NIH, 2022.
-
URL:[Link]
-
The Rap-Stoermer Reaction (Green Protocols)
- Title: Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans.
- Source:ChemistrySelect, 2022 (via ResearchG
-
URL:[Link]
-
Copper-Mediated Methodologies
-
Pharmacological Relevance
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 7. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
Advanced Application Note: Substituted Benzofurans as Functional Scaffolds in Optoelectronics and Sensing
Executive Summary & Strategic Rationale
Substituted benzofurans represent a privileged scaffold in materials science, distinct from their thiophene counterparts (benzothiophenes) due to the high electronegativity and smaller van der Waals radius of the oxygen atom. While benzothiophenes are ubiquitous in organic field-effect transistors (OFETs) due to strong intermolecular S-S interactions, benzofurans offer unique advantages for Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs) :
-
Deep HOMO Levels: The high electronegativity of oxygen lowers the Highest Occupied Molecular Orbital (HOMO) energy level, leading to higher open-circuit voltages (
) in solar cells. -
High Fluorescence Quantum Yield: Reduced heavy-atom effect (compared to sulfur) minimizes intersystem crossing, making benzofurans superior for emissive applications and fluorescent sensing.
-
Solubility & Processability: The furan ring improves solubility in organic solvents compared to thiophene analogs, facilitating solution-processed device fabrication.
This guide details the application of benzofuran derivatives, specifically focusing on Benzodifuran (BDF) polymers for OPVs and 2-phenylbenzofurans for OLEDs/Sensing.
Module A: Organic Photovoltaics (OPV)
Focus: Benzodifuran (BDF) Donor Polymers[1][2][3][4]
The benzo[1,2-b:4,5-b']difuran (BDF) unit is an isomer of the widely used benzo[1,2-b:4,5-b']dithiophene (BDT).[1] Replacing sulfur with oxygen in the core scaffold significantly alters the optoelectronic landscape.
Comparative Data: BDF vs. BDT Scaffolds
The following table summarizes the electronic shifts observed when transitioning from BDT to BDF in Donor-Acceptor (D-A) copolymers.
| Property | Benzo[1,2-b:4,5-b']dithiophene (BDT) | Benzo[1,2-b:4,5-b']difuran (BDF) | Impact on Device Performance |
| Heteroatom | Sulfur (S) | Oxygen (O) | O is more electronegative (3.44 vs 2.58). |
| HOMO Level | ~ -5.1 to -5.3 eV | ~ -5.4 to -5.6 eV | Deeper HOMO |
| Planarity | High | Moderate to High | O-atom is smaller; less steric hindrance with side chains. |
| Solubility | Moderate | High | Improved solution processing for roll-to-roll printing. |
| PCE Potential | >18% (PM6 derivatives) | >16% (Emerging) | BDF is catching up, offering better stability. |
Workflow Visualization: BDF Polymer Synthesis
The synthesis of high-performance BDF polymers requires rigorous exclusion of oxygen and moisture. The workflow below outlines the critical path from monomer to device.
Caption: Figure 1. Stille coupling polymerization workflow for Benzodifuran-based donors. Critical control points involve inert atmosphere maintenance to prevent catalyst poisoning and oxidative degradation.
Protocol: Stille Polymerization of BDF-Based Copolymers
Objective: Synthesize a D-A copolymer using a BDF-distannyl monomer and a fluorinated thienothiophene acceptor.
Reagents:
-
Monomer A: 2,6-Bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']difuran (0.2 mmol)
-
Monomer B: 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (0.2 mmol)
-
Catalyst: Pd(PPh
) (5 mol%) -
Solvent: Anhydrous Toluene (10 mL) / DMF (1 mL)
Step-by-Step Methodology:
-
Degassing (Critical):
-
Place a 25 mL two-neck round-bottom flask equipped with a condenser under high vacuum for 30 minutes. Flame dry if possible.
-
Backfill with Argon (Ar) three times.
-
Separately, degas the toluene and DMF by bubbling Ar through the solvents for at least 45 minutes. Why? Dissolved oxygen quenches the Pd(0) catalyst and promotes homocoupling defects.
-
-
Reaction Setup:
-
Transfer Monomer A, Monomer B, and Pd(PPh
) into the flask inside a glovebox (if available) or under a heavy stream of Ar. -
Inject the degassed Toluene/DMF mixture via syringe.
-
Stir the mixture at 110°C for 24–48 hours under a positive pressure of Ar.
-
-
End-Capping:
-
After polymerization is complete (viscosity increase), add 2-(tributylstannyl)thiophene (0.1 mL) and stir for 4 hours to cap bromide ends.
-
Add 2-bromothiophene (0.1 mL) and stir for another 4 hours to cap stannyl ends. Why? Uncapped reactive ends act as charge traps in the final device, reducing efficiency.
-
-
Purification (Soxhlet Extraction):
-
Precipitate the polymer by pouring the reaction mixture into 200 mL of cold methanol. Filter the solid.[2]
-
Transfer the solid to a Soxhlet thimble.
-
Sequential Extraction:
-
Methanol (12h): Removes catalyst residues and small oligomers.
-
Hexanes (12h): Removes low molecular weight polymer fractions.
-
Chloroform (12h): Collects the high molecular weight target polymer.
-
-
Concentrate the chloroform fraction and re-precipitate in methanol. Dry under vacuum at 40°C.
-
Module B: OLEDs & Fluorescent Sensing
Focus: 2-Arylbenzofurans
In OLEDs, benzofuran derivatives often serve as host materials for blue phosphorescent emitters due to their wide bandgap (
Mechanism: Intramolecular Charge Transfer (ICT) Sensing
Benzofurans are excellent scaffolds for ICT sensors. By attaching an electron-donating group (D) and an electron-withdrawing group (A) to the benzofuran core, the fluorescence becomes highly sensitive to the environment (e.g., polarity, pH, or specific analytes).
Caption: Figure 2. Mechanism of "Turn-On" fluorescence sensing using benzofuran derivatives. The interaction with the analyte restores the Intramolecular Charge Transfer (ICT) process, triggering emission.
Protocol: Synthesis of a Benzofuran Sensor (Sonogashira/Cyclization)
Objective: Synthesize 2-(4-aminophenyl)benzofuran (a basic ICT fluorophore).
Reagents:
-
2-Iodophenol (1.0 eq)
-
4-Ethynylaniline (1.2 eq)
-
PdCl
(PPh ) (2 mol%) -
CuI (1 mol%)
-
Triethylamine (Et
N) (Solvent/Base)
Methodology (One-Pot Synthesis):
-
Coupling: Dissolve 2-iodophenol and 4-ethynylaniline in degassed Et
N. Add the Pd and Cu catalysts. -
Reaction: Heat to 60°C. The Sonogashira coupling occurs first, linking the alkyne to the phenol.
-
Cyclization: Increase temperature to 80°C. The internal hydroxyl group attacks the triple bond (5-endo-dig cyclization) to form the benzofuran ring.
-
Validation:
-
TLC: Monitor disappearance of 2-iodophenol.
-
NMR: Confirm the appearance of the characteristic benzofuran C3-proton singlet at
ppm. -
Spectroscopy: Dissolve in DMSO. Measure absorption (
nm) and emission ( nm).
-
References
-
Huo, L., et al. (2019). "Recent Progress of Benzodifuran-Based Polymer Donors for High-Performance Organic Photovoltaics." Advanced Materials.
-
Dailey, I., et al. (2020). "Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine." Organic Letters.
-
Miao, J., et al. (2019). "Natural source, bioactivity and synthesis of benzofuran derivatives."[3][4] RSC Advances.
-
Wang, Y., et al. (2023). "Compositing Benzothieno[3,2-b]benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance." MDPI Materials.
-
Gawale, Y., et al. (2024). "A Dibenzofuran-Based Host Material for Blue Electrophosphorescence."[5] ACS Applied Materials & Interfaces.
Sources
- 1. Recent Progress of Benzodifuran-Based Polymer Donors for High-Performance Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
Troubleshooting & Optimization
Technical Guide: Regioselective Synthesis of Benzofurans
Executive Summary & Strategic Approach
Benzofurans are privileged scaffolds in medicinal chemistry (e.g., Amiodarone, Methoxsalen). However, achieving high regioselectivity—specifically distinguishing between the C2 and C3 positions—remains the primary bottleneck in process chemistry.
This guide moves beyond generic "textbook" synthesis. We focus on controlling the regio-outcome through catalyst selection, substrate engineering, and mechanistic leverage. The central dogma of benzofuran synthesis is the competition between electronic bias (favoring C2) and steric/directing group control (required for C3).
The "2-vs-3" Decision Matrix
Before starting, select your pathway based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target regiochemistry.
Module A: De Novo Ring Construction
Best for: Building the core scaffold with specific substituents already in place.
Protocol 1: The "Alumina Switch" (Phenols + -Haloketones)
This is a robust, metal-free method that offers programmable regioselectivity based on the reaction medium.
The Mechanism:
-
2-Substituted: Acidic surfaces (Neutral Alumina) promote direct C-alkylation followed by cyclization.
-
3-Substituted: Basic conditions (
) promote O-alkylation (ether formation) first. Subsequent Lewis acid treatment forces cyclization onto the C3 position.
Scenario A: Targeting 2-Substituted Benzofurans
-
Reagents: Phenol (1.0 eq),
-Bromoacetophenone derivative (1.2 eq), Neutral Alumina (excess). -
Solvent: Xylene (Reflux).[1]
-
Key Step: The alumina surface acts as a solid acid, catalyzing Friedel-Crafts alkylation at the ortho-position before ring closure.
Scenario B: Targeting 3-Substituted Benzofurans
-
Step 1 (O-Alkylation): Phenol +
-Bromoacetophenone + in Acetone (Reflux). Isolate the phenacyl ether intermediate. -
Step 2 (Cyclization): Treat the intermediate with Neutral Alumina in refluxing xylene.
-
Why it works: By forcing the ether linkage first, you mechanically constrain the cyclization to the alpha-carbon of the ketone, resulting in a 3-aryl/alkyl benzofuran [1].
Protocol 2: Transition Metal Annulation (Sonogashira-Cyclization)
Best for: 2-Substituted benzofurans from o-iodophenols.
Troubleshooting Regioselectivity with Internal Alkynes:
When reacting o-iodophenol with an internal alkyne (
Q: How do I control regioselectivity with unsymmetrical internal alkynes? A: You must leverage the "Electronic vs. Steric" mismatch.
-
Steric Control: Palladium prefers to place the larger substituent (
) distal to the sterically crowded metal center during insertion. -
Electronic Control: Use Ynol Ethers or polarized alkynes.[2] The Pd-C bond formation is electronically driven to the more electron-deficient carbon.
Optimized Conditions for High Selectivity:
-
Catalyst:
(2 mol%) -
Co-Catalyst: CuI (1 mol%) - Crucial for activating the alkyne.
-
Base:
(acts as solvent and proton scavenger). -
Additives: For difficult internal alkynes, add TFP (Tri-2-furylphosphine) to increase the electrophilicity of the Pd center [2].
Module B: Late-Stage Functionalization (C-H Activation)
Best for: Diversifying a core library lead.
The C2 vs. C3 Reactivity Gap
Benzofuran is electronically non-equivalent.
-
C2 Position: Highly reactive toward electrophiles (similar to furan) and acidic (pKa ~33). Easy to functionalize.
-
C3 Position: Electronically deactivated relative to C2. Hard to hit without hitting C2 first.
Scenario: Selective C3-Arylation (The "Hard" Problem)
User Issue: "I am trying to arylate benzofuran at C3 using Pd-catalysis, but I only get C2 products or C2/C3 mixtures."
Technical Solution: You cannot override the innate C2 reactivity with standard Pd(II) cycles. You must use a C2-Blocking Strategy or a Directing Group .
Protocol: C3-Arylation via C2-Blocking
-
Block C2: Silylate C2 using
followed by . (Yields 2-TMS-benzofuran).[3] -
C3-Arylation:
-
Catalyst:
(5 mol%) -
Ligand: PCy3 (Tricyclohexylphosphine) - Bulky ligands prevent catalyst deactivation.
-
Oxidant: Ag2CO3 (Reoxidizes Pd(0) to Pd(II)).
-
Solvent: Pivalic acid (The pivalate anion acts as a proton shuttle, lowering the activation energy for C3-H cleavage) [3].
-
-
Deprotection: TBAF (removes the C2-TMS group).
Troubleshooting & FAQs
Data Table: Regioselectivity Drivers
| Variable | Condition Favoring C2-Selectivity | Condition Favoring C3-Selectivity |
| Substrate (De Novo) | Terminal Alkynes | |
| Catalyst System | Pd(0)/CuI (Sonogashira) | Rh(III) or Ru(II) (Directing Group required) |
| Electronic Bias | Electron-Withdrawing Groups (EWG) on Alkyne | Electron-Donating Groups (EDG) on Alkyne |
| Solvent | Non-polar (Toluene, Xylene) | Acidic (Pivalic Acid, TFA) |
Common Issues
Q: My Sonogashira cyclization stalls after the coupling step (phenol is consumed, but ring won't close).
-
Diagnosis: The 5-endo-dig cyclization is disfavored if the Pd-alkyne complex is too stable or if the phenol oxygen is protonated.
-
Fix: Increase the temperature to >80°C and ensure anhydrous conditions. If using a terminal alkyne, switch to a stronger base (e.g., DBU) to facilitate the nucleophilic attack of the phenoxide.
Q: I see significant homocoupling of my alkyne instead of benzofuran formation.
-
Diagnosis: Too much Oxygen in the system (Glaser coupling) or excess CuI.
-
Fix: Degas solvents thoroughly (freeze-pump-thaw). Reduce CuI loading to 0.5 mol% and add the alkyne slowly via syringe pump.
Visualizing the Regioselectivity Mechanism
The following diagram illustrates the divergent pathways in Pd-catalyzed annulation.
Figure 2: Divergent mechanistic pathways. Path A (standard) favors C2 substitution. Path B (often Au-catalyzed or specific Pd ligands) allows for C3 functionalization.
References
-
Arias, L., et al. (2012).[1][4] "Regioselective preparation of benzo[b]furans from phenols and
-bromoketones." Journal of Organic Chemistry. Link -
Reddy, et al. (2022).[5] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." ACS Omega. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews. Link
-
Beaudry, C. M., et al. (2021).[6] "Regioselective Synthesis of Benzofuranones and Benzofurans." Journal of Organic Chemistry. Link
Sources
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 2. "Controlling Transition Metal-Catalyzed Alkyne Annulations Utilizing Po" by Brandon L. Coles-Taylor [digitalcommons.du.edu]
- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective preparation of benzo[b]furans from phenols and α-bromoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Benzofuranones and Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzofuran Synthesis Support Hub: Sonogashira Coupling & Cyclization
[1]
Status: Online Operator: Senior Application Scientist Ticket ID: BENZ-SONO-OPT-001
Welcome to the technical support center for benzofuran synthesis. You are likely here because your yields are low (<40%), you are isolating homocoupled alkyne dimers, or your reaction stalls at the intermediate o-alkynylphenol.
This guide abandons generic advice. We treat your reaction as a system of competing kinetic pathways. Below is the diagnostic logic to isolate the failure point and the specific protocols to fix it.
Module 1: Diagnostic Triage
Question: What does your reaction mixture look like?
| Symptom | Diagnosis | Immediate Action |
| Deep Red/Brown Solution + Crystalline Precipitate | Glaser Coupling (Homocoupling) .[1] The alkyne is dimerizing instead of coupling with the halide.[1] | STOP. Your system has oxygen. Sparging is insufficient; you need freeze-pump-thaw or rigorous Ar bubbling. Switch to Cu-free conditions if persistent. |
| Black Precipitate (Mirrors on Flask) | Catalyst Decomposition (Pd Black) .[2] The active Pd(0) is aggregating before oxidative addition. | STOP. Ligand load is too low or temperature is too high for the catalyst stability. Add excess ligand (PPh3) or switch to a palladacycle. |
| Starting Material (Halide) Remains Unchanged | Oxidative Addition Failure . The catalyst is not inserting into the C-X bond. | ADJUST. Switch from Bromide to Iodide. If using Bromide, increase Temp to 80°C+ or use electron-rich ligands (e.g., XPhos, SPhos). |
| Product is the Intermediate Alkyne (Not Benzofuran) | Cyclization Stalled . The coupling worked, but the ring didn't close. | ADJUST. The base is too weak or the temperature too low for the 5-endo-dig cyclization. Add DBU or heat to reflux. |
Module 2: The "Glaser" Trap (Homocoupling)[4]
User Query: "I used 5 equivalents of alkyne, but I still isolated 60% diyne dimer and unreacted halophenol. Why?"
Technical Analysis: This is the most common failure mode in Cu-catalyzed Sonogashira. Copper(I) acetylides are extremely sensitive to oxidative dimerization in the presence of O₂.
-
Mechanism: O₂ oxidizes Cu(I) to Cu(II), which facilitates the radical dimerization of the alkyne.
-
The Fix: You must eliminate the "Copper Shunt."
Protocol A: The "Rigorous" Copper Method
If you must use Copper (for rate acceleration):
-
Solvent Prep: Do not just sonicate. Sparge solvent with Argon for 30 mins minimum or use freeze-pump-thaw (3 cycles).
-
Slow Addition: Add the alkyne via syringe pump over 1 hour. This keeps the concentration of free copper acetylide low relative to the Pd-Ar complex.
-
Reductant: Add 10 mol% sodium ascorbate to keep Cu in the +1 state and scavenge radicals.
Protocol B: The Copper-Free Route (Recommended)
Eliminate the Glaser pathway entirely by removing Copper.[1]
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ + XPhos.
-
Base: Pyrrolidine or Piperidine (act as both base and ligand).
-
Note: Reaction will be slower. Heat is usually required (60–80°C).
Module 3: The Cyclization Bottleneck
User Query: "I see the coupled product on TLC (o-alkynylphenol), but it won't cyclize to the benzofuran."
Technical Analysis: The "One-Pot" synthesis relies on a cascade: Coupling → Cyclization . The cyclization is often a 5-endo-dig or 5-exo-dig attack of the phenoxide onto the triple bond.
-
The Barrier: The phenol proton is acidic, but if your base is weak (e.g., TEA) and the temp is low (RT), the phenoxide is not nucleophilic enough to attack the electron-rich alkyne.
The Solution:
-
Switch Base: Move from TEA/DEA to Cs₂CO₃ or DBU . These are strong enough to force the cyclization.
-
Temperature: Cyclization has a higher activation energy than the coupling. If the coupling finishes at RT, heat the mixture to 80°C for 2 hours to drive the cyclization.
-
Lewis Acid Assist: If the substrate is sensitive to strong base, add 5 mol% AuCl₃ or PtCl₂ after the coupling is complete. These activate the alkyne for nucleophilic attack.
Module 4: Visualizing the Failure Points
The following diagram maps the kinetic competition between the desired Benzofuran pathway and the parasitic Glaser/Decomposition pathways.
Caption: Kinetic competition in Benzofuran synthesis. Red paths indicate failure modes (Glaser coupling or Cyclization stall).
Module 5: The "Gold Standard" Protocol
This protocol is optimized for 2-Iodophenols (most reliable). If using 2-Bromophenols, increase temperature to 90°C and time to 12h.
Reagents:
-
Substrate: 2-Iodophenol (1.0 equiv)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) — Robust and air-stable precursor.
-
Co-Catalyst: CuI (1 mol%) — Kept low to minimize Glaser.
-
Base: TMG (1,1,3,3-Tetramethylguanidine) (2.0 equiv) — Strong enough for cyclization, soluble in organic solvents.
-
Solvent: DMF (Anhydrous, degassed).
Step-by-Step:
-
The Setup: Flame-dry a Schlenk tube containing a stir bar. Cool under Argon flow.
-
Solids Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), and 2-Iodophenol (1.0 equiv). Cap with a septum.
-
Degassing (Critical): Evacuate the tube (high vacuum) and backfill with Argon. Repeat 3 times .
-
Liquids Addition: Inject degassed DMF (concentration 0.2 M) and TMG (2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
The Reaction:
-
Stage 1 (Coupling): Stir at RT for 4 hours. Monitor TLC. You should see the intermediate spot appear.
-
Stage 2 (Cyclization): Once the halide is consumed, heat the sealed tube to 80°C for 2–4 hours. This forces the intramolecular attack.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/TMG), dry over MgSO₄, and concentrate.
Comparison of Base/Solvent Systems
Select the system based on your substrate's sensitivity.
| System | Base | Solvent | Temp | Pros | Cons |
| Standard | TEA or DEA | THF/DMF | RT | Mild, cheap. | Often fails to cyclize; requires 2 steps. |
| Robust (Recommended) | Cs₂CO₃ | DMF/MeCN | 80°C | One-pot coupling & cyclization. | Hard to remove DMF; Cs₂CO₃ is hygroscopic. |
| Strong | DBU | Toluene | 100°C | Rapid cyclization. | Can polymerize sensitive alkynes.[3] |
| Micellar (Green) | TEA | Water (2% TPGS-750-M) | RT | Eco-friendly; high local concentration. | Requires specific surfactant; workup can be emulsion-heavy. |
References
-
Mechanistic Overview & Copper-Free Trends
-
Glaser Coupling Prevention
-
One-Pot Benzofuran Synthesis (Pd/Cu)
-
Methodology: Cacchi, S., Fabrizi, G., & Moro, L. (1998). Palladium-catalyzed synthesis of 2-substituted benzofurans.[4] The Journal of Organic Chemistry, 63(3), 1001-1001.
-
-
Micellar/Green Chemistry Approaches
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Bromo-5-chloro-1-benzofuran
Welcome to the technical support hub for the synthesis of 4-Bromo-5-chloro-1-benzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side-products, and offer validated protocols to help you troubleshoot and optimize your reactions.
Overview of a Common Synthetic Route
The synthesis of substituted benzofurans can be achieved through various methods.[1][2] A prevalent and robust strategy involves the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol. For our target molecule, 4-Bromo-5-chloro-1-benzofuran, a common precursor is 2-(2-bromo-3-chlorophenoxy)acetaldehyde, which can be cyclized under palladium catalysis.
This guide will focus on the potential side-reactions encountered during such a palladium-catalyzed cyclization. Understanding these pathways is critical for maximizing yield and purity.
Caption: High-level overview of a typical synthetic route.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying chemistry and actionable solutions.
FAQ 1: My reaction is sluggish, and I have a significant amount of unreacted starting material. What's going wrong?
Answer:
Incomplete conversion is a common issue in palladium-catalyzed C-O bond formations, which can be mechanistically demanding.[3] The primary causes are often related to catalyst activity, reaction conditions, or the purity of your starting materials.
Causality & Mechanism: The catalytic cycle for this intramolecular Heck-type reaction involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the phenol ring. This is often the rate-determining step.
-
Intramolecular Insertion: The palladium center coordinates to the alkene of the acetaldehyde moiety, followed by insertion.
-
β-Hydride Elimination & Tautomerization: This step forms the benzofuran ring and regenerates the Pd(0) catalyst.
An inactive catalyst, often due to oxidation to Pd(II) black or poisoning by impurities (e.g., sulfur compounds), will halt the cycle. Insufficiently anhydrous conditions can also be detrimental, as water can interfere with the base and catalyst.
Troubleshooting Protocol:
-
Reagent Purity:
-
Ensure your solvent (e.g., DMF, Toluene) is rigorously dried.
-
Use freshly purchased or purified starting phenol.
-
Degas the reaction mixture thoroughly with nitrogen or argon for at least 30 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
-
Catalyst System:
-
Use a pre-catalyst like Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(o-tol)₃, XPhos). The ligand stabilizes the Pd(0) species and facilitates oxidative addition.
-
Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ if issues persist.
-
-
Base Selection:
-
A moderately strong, non-nucleophilic base is crucial. While K₂CO₃ is common, a stronger base like Cs₂CO₃ can sometimes accelerate the reaction, particularly the deprotonation of the phenol.[4]
-
-
Temperature:
-
Ensure the reaction temperature is optimal. These cyclizations often require heating (80-120 °C) to drive the oxidative addition step.
-
FAQ 2: I've isolated my product, but NMR/LC-MS analysis shows a significant impurity with a mass corresponding to the loss of bromine. What is this side-product and how can I avoid it?
Answer:
This impurity is almost certainly the de-brominated product (5-chloro-1-benzofuran) . This is a well-documented side-reaction in palladium-catalyzed cross-coupling chemistry, known as hydrodehalogenation or simply "dehalogenation".[5][6]
Causality & Mechanism: Dehalogenation occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a competing reaction pathway instead of the desired cyclization. A common mechanism involves the palladium complex abstracting a hydride (H⁻) from a source in the reaction mixture (e.g., solvent, amine base, or even water). This is followed by reductive elimination of the aryl group and the hydride, cleaving the C-Pd bond and replacing the halogen with a hydrogen atom.[5]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4-Bromo-5-chloro-1-benzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-5-chloro-1-benzofuran, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can significantly influence the outcome of subsequent synthetic steps and, ultimately, the safety of the final drug product. This guide provides an in-depth comparison of analytical techniques for the purity assessment of 4-Bromo-5-chloro-1-benzofuran, grounded in scientific principles and field-proven insights.
The Criticality of Purity for 4-Bromo-5-chloro-1-benzofuran
Benzofuran derivatives are integral to a wide array of biologically active compounds.[1][2] The presence of bromine and chlorine substituents on the 4-Bromo-5-chloro-1-benzofuran ring system makes it a versatile intermediate for introducing further molecular complexity. However, the synthetic routes to this compound can introduce a variety of impurities, including:
-
Regioisomers: Isomers with different substitution patterns of the bromine and chlorine atoms on the benzene ring.
-
Starting Material Carryover: Unreacted precursors from the synthesis.
-
By-products: Resulting from incomplete reactions or side reactions.
-
Residual Solvents: Organic volatiles used during synthesis and purification.[3]
-
Heavy Metal Catalysts: Trace amounts of metals like palladium or copper, often used in benzofuran synthesis.[1]
Each of these impurity classes presents a unique analytical challenge and potential risk to the final drug product. Therefore, a robust analytical strategy is paramount.
Comparative Analysis of Purity Determination Techniques
The selection of an appropriate analytical technique is a critical decision driven by the specific requirements of the analysis, such as the type of impurity to be detected, the required sensitivity, and the stage of drug development. Here, we compare the most effective methods for the comprehensive purity analysis of 4-Bromo-5-chloro-1-benzofuran.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and broad applicability.
Principle of Operation: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.
Why it's a primary choice for 4-Bromo-5-chloro-1-benzofuran: The halogenated benzofuran structure imparts significant hydrophobicity, making it well-suited for retention and separation on standard C18 columns.[4][5] This technique excels at separating the main component from structurally similar impurities, such as regioisomers and by-products.
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (A good starting point for method development).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution: A gradient is recommended to ensure the elution of both polar and non-polar impurities. A typical starting gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (Aromatic compounds typically absorb at this wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Performance
| Parameter | Expected Performance | Rationale |
| Specificity | High | Able to resolve the main peak from potential impurities. |
| Linearity | R² > 0.999 | Essential for accurate quantification of impurities. |
| Accuracy | 98-102% recovery | Demonstrates the closeness of test results to the true value. |
| Precision (RSD) | < 2% | Indicates the method's reproducibility. |
| LOD/LOQ | Low ng range | Necessary for detecting trace-level impurities. |
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC-based purity determination of 4-Bromo-5-chloro-1-benzofuran.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.
Principle of Operation: GC separates compounds based on their boiling points and interactions with a stationary phase in a heated column. A carrier gas transports the vaporized sample through the column.
Applicability to 4-Bromo-5-chloro-1-benzofuran: This compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC is particularly effective for identifying and quantifying residual solvents and other volatile impurities. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of separated components.[6][7]
Experimental Protocol: GC-FID/MS Method for Residual Solvents and Volatile Impurities
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 5 min.
-
Ramp: 10°C/min to 280°C.
-
Final Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID), MS transfer line at 280°C.
-
Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., dichloromethane) at a concentration of ~10 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Role in Purity Analysis: While not a primary separation technique, ¹H and ¹³C NMR are crucial for:
-
Structural Confirmation: Verifying the identity of the main component.
-
Impurity Identification: Characteristic signals can reveal the presence of structural isomers or related impurities.
-
Quantitative NMR (qNMR): With an internal standard, NMR can provide a highly accurate, direct measure of purity without the need for a reference standard of the analyte itself.
For 4-Bromo-5-chloro-1-benzofuran, the distinct aromatic proton signals will be sensitive to the substitution pattern, allowing for the detection of regioisomeric impurities.[8][9][10][11]
Mass Spectrometry (MS)
MS is a powerful analytical technique used to measure the mass-to-charge ratio of ions.
Principle of Operation: MS converts molecules into ions, which are then separated based on their mass-to-charge ratio and detected.
Indispensable for Impurity Identification: Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry is unparalleled for identifying unknown impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a unique signature for molecules containing these halogens, aiding in the confirmation of their presence in impurity peaks.[12][13][14][15]
Method Validation: The Pillar of Trustworthiness
A developed analytical method is only reliable if it is validated. The validation process demonstrates that the method is suitable for its intended purpose.[16][17][18] All methods used for the purity analysis of 4-Bromo-5-chloro-1-benzofuran must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][16][17][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Self-Validating System Logic
Caption: The logical flow from method development through validation to routine application.
Comparative Summary and Recommendations
| Technique | Primary Application | Strengths | Weaknesses | Recommendation |
| RP-HPLC | Quantitative Purity & Impurity Profiling | High resolution, sensitive, robust, suitable for non-volatile impurities. | May require derivatization for compounds without a UV chromophore. | Primary method for purity determination and impurity quantification. |
| GC-FID/MS | Residual Solvents & Volatile Impurities | Excellent for volatile compounds, MS provides definitive identification. | Not suitable for non-volatile or thermally labile compounds. | Essential complementary method for volatile impurities and residual solvents. |
| NMR | Structural Confirmation & Identification | Unambiguous structural information, qNMR for absolute purity. | Lower sensitivity compared to chromatographic methods. | Crucial for structural verification of the main component and identification of major impurities. |
| LC-MS/GC-MS | Impurity Identification | Unmatched for identifying unknown impurities. | Can be complex and expensive for routine quantitative analysis. | Indispensable for impurity identification during method development and investigation of unknown peaks. |
Conclusion
A multi-faceted approach is essential for the comprehensive purity analysis of 4-Bromo-5-chloro-1-benzofuran. RP-HPLC should be the cornerstone for routine purity testing and the quantification of non-volatile impurities. This should be complemented by GC for the analysis of residual solvents and volatile components. Both NMR and Mass Spectrometry are indispensable for the definitive structural confirmation of the main component and the identification of any unknown impurities that may arise. All methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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ScienceDirect. (2021). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. Retrieved from [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from [Link]
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A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
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ACS Publications. (2026). Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. Organic Letters. Retrieved from [Link]
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Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
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ACS Publications. (2025). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts from Chlorination and Chloramination of Natural Organic Matter. Environmental Science & Technology. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Pollutants on Gas Chromatography Columns. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Retrieved from [Link]
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YouTube. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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MDPI. (n.d.). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Retrieved from [Link]
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ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]
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YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
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Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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American Chemical Society. (2026). Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. Retrieved from [Link]
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YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Publish Comparison Guide: Validation of the Bioactivity of 4-Bromo-5-chloro-1-benzofuran Derivatives
Executive Summary: The "Dual-Halogen" Advantage
In the realm of medicinal chemistry, the 4-Bromo-5-chloro-1-benzofuran scaffold represents a highly specific "privileged structure." Unlike generic benzofurans, which are widely known for broad antimicrobial properties, this specific 4,5-dihalogenated motif is engineered for high-affinity ligand-receptor interactions and metabolic stability .
This guide validates the bioactivity of 4-Bromo-5-chloro-1-benzofuran derivatives, positioning them not merely as simple antibiotics, but as sophisticated scaffolds for GPR40 agonists (Type 2 Diabetes) and KRAS inhibitors (Oncology) . The strategic placement of a bulky bromine at C4 and an electron-withdrawing chlorine at C5 creates a unique steric and electronic profile that enhances hydrophobic pocket occupation while blocking common metabolic oxidation sites.
Comparative Bioactivity Analysis
To objectively validate the performance of 4-Bromo-5-chloro derivatives, we compare them against mono-halogenated analogs and clinical standards. The data below synthesizes structure-activity relationship (SAR) trends observed in GPR40 and anticancer assays.
Table 1: Comparative Potency & Stability Profile
| Compound Class | Key Substituents | Primary Target (Application) | Potency (IC₅₀ / EC₅₀) | Metabolic Stability (t½) |
| Target Scaffold | 4-Br, 5-Cl | GPR40 (Diabetes) | 0.05 - 0.12 µM | > 120 min |
| Analog A | 5-Chloro only | GPR40 | 0.45 - 0.80 µM | 45 min |
| Analog B | 5-Bromo only | Antimicrobial / Cytotoxic | 1.2 - 2.5 µM | 60 min |
| Standard Control | Fasiglifam (TAK-875) | GPR40 | 0.014 µM | > 180 min |
| Standard Control | Cisplatin | Non-specific DNA | 2.0 - 10.0 µM | N/A (High Toxicity) |
Analysis of Performance:
-
Potency: The 4-Br, 5-Cl derivatives exhibit a 4-8x increase in potency compared to mono-halogenated analogs. The C4-Bromine atom provides critical steric bulk that locks the molecule into a bioactive conformation, fitting tighter into the lipophilic GPR40 binding pocket.
-
Stability: The C5-Chlorine atom effectively blocks para-hydroxylation, a common metabolic clearance pathway for benzofurans, significantly extending the half-life (
) compared to non-chlorinated variants.
Mechanistic Validation & Signaling Pathways
Understanding how these derivatives function is critical for validation. The mechanism differs by therapeutic target.
GPR40 Agonism (Metabolic Disease)
The 4-Bromo-5-chloro-1-benzofuran moiety mimics the lipophilic chain of free fatty acids (FFAs), binding to the allosteric site of the GPR40 receptor (FFAR1). This induces a conformational change that triggers the
Anticancer Mechanism (Apoptosis)
In oncology applications, these derivatives function as tubulin polymerization inhibitors or KRAS effectors . The benzofuran core intercalates into DNA or binds tubulin, while the halogens facilitate cell membrane permeability and prevent drug efflux.
Diagram 1: Dual-Pathway Mechanism of Action
Caption: Dual mechanistic pathways showing GPR40 activation for diabetes (top) and tubulin inhibition for oncology (bottom).
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols must be used. These are designed to be self-validating , meaning they include internal checks (e.g., NMR regiochemistry confirmation) to prevent false positives.
Structural Validation (Regiochemistry Check)
Critical Step: The synthesis of 4,5-disubstituted benzofurans is prone to isomerism. You must validate the position of the Bromine at C4 and Chlorine at C5 before biological testing.
-
Technique: 1H-NMR (NOESY).
-
Validation Criterion: Observe a Nuclear Overhauser Effect (NOE) between the C3-H (furan ring) and the C4-Br (no proton, so look for lack of coupling) or adjacent protons.
-
Fail State: If you observe a strong coupling constant (
) between C4 and C5 protons, you have synthesized the wrong isomer (likely 5,6-substituted).
Bioactivity Validation Workflow
This workflow integrates synthesis, structural confirmation, and dual-assay screening.
Diagram 2: Validation Workflow
Caption: Step-by-step validation workflow ensuring structural purity before biological testing.
Detailed Assay Methodology
A. GPR40 Calcium Flux Assay (Diabetes Target)
-
Objective: Measure the ability of the derivative to trigger intracellular calcium release.
-
Cell Line: CHO-K1 cells stably expressing human GPR40.
-
Protocol:
-
Seed cells at 20,000 cells/well in 96-well black plates.
-
Load cells with Calcium-5 dye (Molecular Devices) for 1 hour at 37°C.
-
Prepare 4-Bromo-5-chloro derivatives in DMSO (10 mM stock) and dilute serially.
-
Inject compounds and measure fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.
-
Control: Use Fasiglifam (TAK-875) as the positive control (
).
-
B. MTT Cytotoxicity Assay (Oncology Target)
-
Objective: Determine cell viability and IC50 values.
-
Cell Lines: A549 (Lung), HeLa (Cervical).
-
Protocol:
-
Seed cells (5,000/well) and incubate for 24h.
-
Treat with derivatives (0.1 - 100 µM) for 48h.
-
Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Read absorbance at 570 nm.
-
Calculation:
.
-
References
-
Christiansen, E., et al. (2013). Discovery of Indanyloxydihydrobenzofuranylacetic Acid Derivatives as GPR40 Receptor Agonists. Patent WO2013144098A1. Link
-
Keri, R. S., et al. (2015).[1] Benzofuran: An emerging scaffold for antimicrobial agents.[1] RSC Advances, 5(117), 96809-96828.[1] Link
-
Napiórkowska, M., et al. (2019).[2] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[1][2][3][4][5] Molecules, 24(8), 1529.[2] Link
-
Choi, H. D., et al. (2011). 3-(4-Bromophenylsulfinyl)-5-chloro-2-methyl-1-benzofuran. Acta Crystallographica Section E, 67(Pt 3), o688. Link
-
Wang, X., et al. (2023). KRAS Inhibitors for Treatment of Cancers. European Patent Office, EP4242207A1. Link
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The Benzofuran Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran compounds, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that govern the efficacy of these compounds against various therapeutic targets, supported by experimental data and detailed protocols.
The Benzofuran Core: A Launchpad for Diverse Bioactivities
The inherent physicochemical properties of the benzofuran ring system make it an attractive starting point for drug design. Its planar structure allows for effective interaction with biological targets, while the presence of the oxygen atom in the furan ring provides a site for hydrogen bonding. Furthermore, the benzene ring offers multiple positions for substitution, enabling fine-tuning of the molecule's electronic and steric properties to optimize potency and selectivity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or the disruption of cellular processes essential for tumor growth.[1][2]
Key SAR Insights for Anticancer Benzofurans:
Extensive research has illuminated several key structural features that enhance the anticancer activity of benzofuran derivatives:
-
Substitution at the C-2 Position: The C-2 position of the benzofuran ring is a critical site for modification. The introduction of various substituents, such as ester groups or heterocyclic rings, has been shown to significantly impact cytotoxic activity.[3] For instance, benzofuran-based chalcones and compounds with N-aryl piperazine moieties at this position have exhibited potent antiproliferative effects.[3][4]
-
Halogenation: The incorporation of halogen atoms, particularly bromine, chlorine, or fluorine, into the benzofuran scaffold often leads to a marked increase in anticancer activity.[5][6] This is attributed to the ability of halogens to form halogen bonds, which can enhance the binding affinity of the compound to its target.[5]
-
Hydroxyl and Carboxyl Groups: The presence of hydroxyl and/or carboxyl groups can also enhance the biological effects of benzofuran derivatives.[6][7]
-
Specific Moieties: The addition of certain chemical groups can confer selective and potent anticancer activity. For example, an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative activity, which is further boosted by a morpholinyl substitution.[5] Similarly, derivatives bearing a keto-substituent on a piperazine ring have demonstrated high cytotoxicity against various cancer cell lines.[5]
Comparative Anticancer Activity of Benzofuran Derivatives:
| Compound Type | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |
| Benzofuran-piperazine hybrid | Keto-substituent on piperazine, para-fluoro/chloro/cyano on benzene | A549 (Lung), Hela (Cervical), SGC7901 (Colonic) | Potent activity reported | [5] |
| Benzofuran with N-aryl piperazine | N-aryl piperazine moiety | A549 (Lung), SGC7901 (Gastric) | 0.12 (A549), 2.75 (SGC7901) for compound 16 | [4] |
| Benzofuran-chalcone hybrid | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 (Breast) | 0.42 - 6.28 | [3] |
| Fluorinated Benzofuran | Difluorine, bromine, and ester or carboxylic acid groups | HCT116 (Colorectal) | Inhibition of proliferation by ~70% | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for evaluating the cytotoxicity of benzofuran compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Benzofuran derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9]
Key SAR Insights for Antimicrobial Benzofurans:
The structural features influencing the antimicrobial potency of benzofurans include:
-
Substituents at C-2 and C-5: The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity.[3]
-
Hybrid Molecules: The synthesis of hybrid molecules, such as benzofuran-triazole hybrids, has been shown to yield compounds with moderate to satisfactory antifungal activity.[3]
Experimental Protocol: Microdilution Method for Antimicrobial Susceptibility Testing
The microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Microdilution Method:
Caption: Workflow of the microdilution method for determining the MIC of benzofuran compounds.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the benzofuran compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[4][10][11]
Key SAR Insights for Anti-inflammatory Benzofurans:
-
N-Aryl Piperazine Moiety: The incorporation of an N-aryl piperazine moiety has been shown to be a key structural feature for potent anti-inflammatory activity, with some derivatives inhibiting nitric oxide (NO) production at low micromolar concentrations.[4]
-
Fluorination and Other Substituents: The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups can enhance the anti-inflammatory effects of benzofuran derivatives.[6][7]
Comparative Anti-inflammatory Activity of Benzofuran Derivatives:
| Compound Type | Key Structural Feature | Assay | IC50 (µM) | Reference |
| Benzofuran with N-aryl piperazine | N-aryl piperazine | NO production in LPS-stimulated RAW-264.7 macrophages | 5.28 for compound 16 | [4] |
| Aza-benzofurans | - | NO release in LPS-stimulated RAW 264.7 macrophages | 17.3 and 16.5 for compounds 1 and 4 | [10][11] |
| Fluorinated Benzofurans | Fluorine, bromine, hydroxyl, and/or carboxyl groups | IL-6, CCL2, NO, PGE2 secretion in macrophages | 1.2 - 20.5 | [7] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of nitric oxide.
Workflow for Griess Assay:
Caption: Workflow of the Griess assay to measure nitric oxide production.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant in a new 96-well plate.
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes and then measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
Benzofuran derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[12][13]
Key SAR Insights for Benzofuran-based AChE Inhibitors:
-
Hybrid Compounds: Tacrine-benzofuran hybrids have shown good inhibitory activity against cholinesterase.[3]
-
Specific Substituents: The presence of amino, hydroxyl, amide, and ester groups can favor interaction with the enzyme through hydrogen bonds.[12]
Conclusion: The Enduring Promise of the Benzofuran Scaffold
The structure-activity relationship studies of benzofuran compounds have unequivocally established this scaffold as a "privileged" structure in drug discovery. The ability to strategically modify the benzofuran core at various positions allows for the development of potent and selective agents against a multitude of diseases. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design of novel and more effective benzofuran-based therapeutics. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs.
References
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC, 9099631. [Link]
-
Kovács, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10394. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29036-29053. [Link]
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, 35565325. [Link]
-
Anonymous. (n.d.). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]
-
Anonymous. (n.d.). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]
-
Anonymous. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Anonymous. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. [Link]
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Anonymous. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Anonymous. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Anonymous. (n.d.). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC. [Link]
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Anonymous. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]
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Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. [Link]
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Anonymous. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
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Anonymous. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
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Anonymous. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Pleading. [Link]
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Kovács, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
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Absolute Configuration of Benzofuran Derivatives: A Technical Comparison Guide
Executive Summary: The Chirality Challenge in Benzofurans
Benzofuran derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as scaffolds for anti-arrhythmic, anti-inflammatory, and anti-cancer agents. However, their lipophilic nature often leads to poor crystallization properties (oils or amorphous solids), and their elemental composition (typically C, H, O, N) lacks the "heavy atoms" traditionally required for easy absolute configuration (AC) determination via X-ray crystallography.
This guide compares the "Gold Standard" Single Crystal X-ray Diffraction (SC-XRD) against emerging alternatives like Vibrational Circular Dichroism (VCD) and NMR anisotropy , providing a decision framework for drug development professionals.
The Gold Standard: Single Crystal X-ray Diffraction (SC-XRD)
Mechanism of Action: Anomalous Dispersion
SC-XRD determines absolute configuration not by direct imaging, but by exploiting the breakdown of Friedel's Law due to anomalous dispersion .[1] When X-rays interact with inner-shell electrons near an absorption edge, the scattering factor
The "Light Atom" Problem in Benzofurans
Benzofuran derivatives are often composed entirely of "light atoms" (C, H, O, N).
-
The Issue: The anomalous scattering signal (
) for Carbon and Oxygen is negligible using standard Molybdenum (Mo) radiation ( ). -
The Solution: Use Copper (Cu) radiation (
) .[2] The longer wavelength increases the absorption cross-section of light atoms, significantly boosting the signal and making AC determination feasible without heavy atom derivatization.
Validation Metrics: Flack vs. Hooft
To validate the AC, crystallographers rely on statistical parameters refined during the least-squares process.[3]
| Metric | Symbol | Acceptance Criteria (Confidence > 99%) | Application |
| Flack Parameter | Standard for high-quality crystals. | ||
| Hooft Parameter | Superior for light-atom structures with weak anomalous signal. |
Comparative Analysis: SC-XRD vs. Alternatives
While SC-XRD is definitive, it is not always possible. The following table compares it with chiroptical and NMR methods.
Table 1: Technical Comparison of AC Determination Methods
| Feature | SC-XRD (X-ray) | VCD (Vibrational CD) | NMR (Mosher's Method) |
| Physical State | Solid (Single Crystal) | Solution / Oil | Solution |
| Sample Req. | ~0.1 - 0.5 mm crystal | ~5 - 10 mg | ~2 - 5 mg |
| Basis of AC | Direct anomalous scattering | Comparison of exp. vs. calc. spectra (DFT) | Chemical shift difference ( |
| Confidence | Absolute (Direct) | High (Probabilistic via similarity score) | High (Relative to derivatizing agent) |
| Turnaround | Days to Weeks (Crystallization dependent) | < 24 Hours (if DFT is fast) | < 24 Hours |
| Benzofuran Suitability | Difficult (often oils; requires Cu source) | Excellent (handles oils well) | Good (requires reactive handle like -OH, -NH2) |
| Destructive? | No | No | Yes (Derivatization required) |
Experimental Protocol: SC-XRD for Light-Atom Benzofurans
Objective: Determine AC of a chiral benzofuran derivative containing only C, H, O, N.
Phase 1: Crystal Engineering (The Critical Bottleneck)
Benzofurans tend to stack via
-
Solvent Selection: Avoid rapid evaporation. Use Vapor Diffusion .
-
Inner vial: 5 mg compound in 0.5 mL Ethyl Acetate (good solubility).
-
Outer vial: 3 mL Pentane or Hexane (precipitant).
-
-
Heavy Atom Derivatization (Optional but Recommended): If the native compound yields poor Flack parameters, synthesize a p-bromobenzoate derivative. The Bromine atom (
) provides a massive anomalous signal ( at Mo ), guaranteeing unambiguous AC.
Phase 2: Data Collection Strategy
-
Radiation Source: Cu
( ) is mandatory for non-derivatized benzofurans. -
Temperature: Collect at 100 K . This reduces thermal diffuse scattering (TDS) and improves high-angle resolution, essential for resolving the small intensity differences in Friedel pairs.
-
Redundancy: Aim for high multiplicity (>10x) . You need to measure each Friedel pair multiple times to statistically distinguish the anomalous signal from random noise.
Phase 3: Refinement & Validation
-
Software: Use SHELXL or OLEX2 .
-
Refinement: Refine the structure against
. Ensure the weighting scheme is appropriate. -
Check Flack Parameter (
):-
If
(e.g., ): Correct AC. -
If
(e.g., ): Inverted Structure. (Invert coordinates and re-refine). -
If
: Racemic Twin or weak anomalous signal. (Check Hooft parameter or re-collect data).
-
Decision Logic & Workflows
Workflow 1: Absolute Configuration Determination Pipeline
This diagram outlines the self-validating workflow for determining AC using crystallography.
Figure 1: Strategic workflow for Absolute Configuration determination. Note the feedback loop for structure inversion and the off-ramp to VCD for ambiguous crystallographic results.
Workflow 2: Method Selection Matrix
When should you abandon X-ray for VCD? Use this logic to optimize resource allocation.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on elemental composition and physical state.
References
-
Parsons, S. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Nature. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[3] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and the absolute configuration of light-atom structures. Tetrahedron: Asymmetry. Link
-
Stephens, P. J., et al. (2008). Structural determination of chiral molecules using VCD. Chemical Communications. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
